REACTION_CXSMILES
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[NH2:1][C:2]1[N:7]=[C:6]([O:8][C:9]2[CH:18]=[CH:17][C:12]([C:13](OC)=[O:14])=[CH:11][CH:10]=2)[CH:5]=[C:4]([NH2:19])[N:3]=1.[NH2:20][NH2:21]>CO>[NH2:1][C:2]1[N:7]=[C:6]([O:8][C:9]2[CH:18]=[CH:17][C:12]([C:13]([NH:20][NH2:21])=[O:14])=[CH:11][CH:10]=2)[CH:5]=[C:4]([NH2:19])[N:3]=1
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Name
|
|
Quantity
|
2.74 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)OC1=CC=C(C(=O)OC)C=C1)N
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
180 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 3 hours
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Duration
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3 h
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Type
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DISTILLATION
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Details
|
MeOH was very slowly distilled off till the total volume
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Type
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CUSTOM
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Details
|
A white precipitate slowly crystallized out
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Type
|
CUSTOM
|
Details
|
It was collected
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Type
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WASH
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Details
|
washed with 40 mL of EtOAc, 40 mL of anhydrous Et2O
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Type
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CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
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Smiles
|
NC1=NC(=CC(=N1)OC1=CC=C(C(=O)NN)C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.02 g | |
YIELD: PERCENTYIELD | 73.7% | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |